2-Bromo-3-(difluoromethoxy)pyridine
Overview
Description
Biochemical Analysis
Biochemical Properties
2-Bromo-3-(difluoromethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolic pathways of various substrates processed by CYP1A2.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By altering the activity of key signaling molecules, this compound can induce changes in cellular metabolism, leading to either protective or detrimental effects depending on the context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of CYP1A2 involves direct binding to the enzyme’s active site, preventing substrate access and subsequent metabolic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of various substrates . The compound’s impact on metabolic flux and metabolite levels can lead to alterations in the overall metabolic profile of the cell. For instance, inhibition of CYP1A2 by this compound can result in the accumulation of unmetabolized substrates and a decrease in the production of metabolic byproducts.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its distribution within the liver can enhance its inhibitory effects on hepatic enzymes involved in drug metabolism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its presence in the endoplasmic reticulum can enhance its interaction with enzymes involved in protein folding and metabolism. The localization of this compound within mitochondria can also influence its effects on cellular respiration and energy production.
Preparation Methods
The synthesis of 2-Bromo-3-(difluoromethoxy)pyridine typically involves the bromination of 3-(difluoromethoxy)pyridine. One common method includes the reaction of 3-(difluoromethoxy)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out under inert conditions to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-3-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
2-Bromo-3-(difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethoxy)pyridine involves its interaction with molecular targets through its bromine and difluoromethoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
2-Bromo-3-(difluoromethoxy)pyridine can be compared with other similar compounds such as:
2-Bromo-3-(trifluoromethoxy)pyridine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different reactivity and applications.
2-Bromo-3-(methoxy)pyridine: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s chemical properties and reactivity.
2-Bromo-3-(chloromethoxy)pyridine: The chloromethoxy group can introduce different electronic effects, affecting the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
2-bromo-3-(difluoromethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKYTOQKHIJDNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947249-27-6 | |
Record name | 2-Bromo-3-(difluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.